Cas no 2680789-49-3 (tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)

Tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate is a specialized carbamate derivative featuring a sulfamoyl-substituted thiophene core. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, serving as a key intermediate in the synthesis of bioactive molecules. The tert-butyl carbamate group provides stability and selective deprotection capabilities, while the sulfamoyl moiety enhances solubility and potential biological activity. Its well-defined reactivity profile makes it suitable for controlled functionalization in heterocyclic chemistry. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in synthetic applications.
tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate structure
2680789-49-3 structure
商品名:tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate
CAS番号:2680789-49-3
MF:C10H16N2O4S2
メガワット:292.375040054321
CID:5633770
PubChem ID:165923804

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
    • EN300-28288711
    • 2680789-49-3
    • tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate
    • インチ: 1S/C10H16N2O4S2/c1-10(2,3)16-9(13)12-6-7-4-5-17-8(7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13)(H2,11,14,15)
    • InChIKey: DNFWCPRYPGKDLT-UHFFFAOYSA-N
    • ほほえんだ: S(C1=C(C=CS1)CNC(=O)OC(C)(C)C)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 292.05514934g/mol
  • どういたいしつりょう: 292.05514934g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 397
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 135Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28288711-1.0g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28288711-5.0g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28288711-10.0g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28288711-1g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3
1g
$1214.0 2023-09-08
Enamine
EN300-28288711-0.25g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28288711-0.05g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28288711-10g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3
10g
$5221.0 2023-09-08
Enamine
EN300-28288711-0.5g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28288711-2.5g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28288711-0.1g
tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate
2680789-49-3 95.0%
0.1g
$1068.0 2025-03-19

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate 関連文献

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamateに関する追加情報

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate: A Comprehensive Overview

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate, also known by its CAS number 2680789-49-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention in recent years due to its unique structural properties and potential uses in drug development, agrochemicals, and advanced materials. The molecule's structure, which includes a thiophene ring substituted with a sulfamoyl group and a tert-butyl carbamate moiety, contributes to its versatile reactivity and functionality.

The synthesis of tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate involves a series of carefully designed organic reactions, including nucleophilic substitutions, condensations, and protection/deprotection steps. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising applications of this compound lies in its potential as a building block for bioactive molecules. Studies have shown that the thiophene moiety can enhance the pharmacokinetic properties of drugs, such as solubility and bioavailability. Additionally, the sulfamoyl group introduces hydrogen bonding capabilities, which can improve the compound's interaction with biological targets. These attributes make tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate a valuable intermediate in the development of novel therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

In the field of agrochemistry, this compound has demonstrated potential as a precursor for fungicides and herbicides. Its ability to inhibit key enzymes involved in plant pathogenic processes has been validated through in vitro assays. Recent research has focused on optimizing its stability under environmental conditions to ensure prolonged efficacy in agricultural settings.

The material science community has also taken interest in tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate due to its role as a precursor for advanced polymers and coatings. The compound's ability to form stable covalent bonds with other monomers makes it ideal for creating materials with enhanced mechanical properties and thermal stability. Researchers are currently exploring its use in developing self-healing polymers, which could revolutionize industries such as automotive manufacturing and aerospace engineering.

From an environmental perspective, the compound's biodegradability has been a topic of recent investigation. Studies indicate that under specific microbial conditions, it can undergo controlled degradation without releasing harmful byproducts. This finding is crucial for ensuring its safe application in eco-friendly chemical processes.

In conclusion, tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate (CAS No.: 2680789-49-3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in future innovations. As ongoing studies continue to uncover new potentials for this compound, its role in shaping cutting-edge technologies is expected to grow significantly.

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